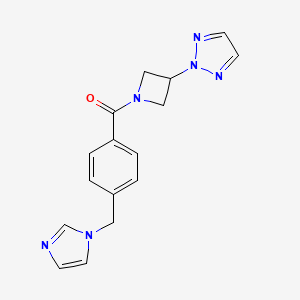

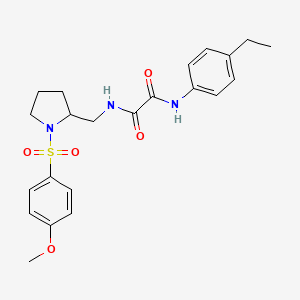

![molecular formula C13H12ClN3OS B2960941 2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol CAS No. 1051366-79-0](/img/structure/B2960941.png)

2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have demonstrated various biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. The latter underwent ready cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative which was used as the key starting compound for a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine and pyran derivatives .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides . These β-keto amides were cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Wissenschaftliche Forschungsanwendungen

I have conducted a search for the scientific research applications of “2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol”, also known as “2-((6-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride”. While the search results did not provide six to eight unique applications directly, they did offer insights into related compounds and their potential uses. Below is an overview based on the available information:

Central Nervous System Agents

Compounds related to thieno[2,3-d]pyrimidin have been reported to be used for the prophylaxis and therapy of cerebral ischemia, indicating potential applications in treating or preventing conditions related to the central nervous system .

Antitumor Effects

Some pyridopyrimidine derivatives, which are structurally similar, have shown good antitumor effects on carcinosarcoma in rats, suggesting possible applications in cancer therapy .

Antiviral Therapeutics

Compounds containing five-membered heteroaryl amines, which include thieno[2,3-d]pyrimidin derivatives, have shown relatively higher antiviral activity against Newcastle disease virus, hinting at their use in developing antiviral drugs .

Mycobacterial Oxidative Phosphorylation Probing

A class of compounds with thieno[2,3-d]pyrimidin structure has been used as a tool to probe the mycobacterial oxidative phosphorylation pathway, which could be important for understanding and treating mycobacterial infections .

Wirkmechanismus

Target of Action

Thieno[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit diverse biological activities . They have been associated with inhibitory effects on various enzymes and receptors, including phosphatidylinositol-3-kinase (PI3K) .

Mode of Action

Thieno[2,3-d]pyrimidines are known to interact with their targets, leading to changes in cellular processes . For instance, some thieno[2,3-d]pyrimidines have been found to inhibit PI3K, a key enzyme involved in cell growth and survival .

Biochemical Pathways

Thieno[2,3-d]pyrimidines have been associated with a range of pharmacological properties such as antiviral, antioxidant, and antimalarial activities . These activities suggest that these compounds may affect multiple biochemical pathways, including those involved in viral replication, oxidative stress, and malaria parasite lifecycle.

Result of Action

Some thieno[2,3-d]pyrimidines have been reported to exhibit cytotoxicity against cancer cell lines , suggesting that they may induce cell death or inhibit cell proliferation.

Eigenschaften

IUPAC Name |

2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS.ClH/c1-8-6-9-12(14-7-15-13(9)18-8)16-10-4-2-3-5-11(10)17;/h2-7,17H,1H3,(H,14,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHCOAQFLXNMRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2960861.png)

![N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2960866.png)

![3-(tert-butyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2960869.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2960878.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2960879.png)